molecular formula C16H17N3O3S B4279972 N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4279972
M. Wt: 331.4 g/mol
InChI Key: CINGPRJRJRKWAR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a phenyl group, two methyl groups, and a sulfonamide group The compound also includes a furan ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole core. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The sulfonamide group is typically added through a sulfonation reaction followed by amination. The furan ring is then attached via a nucleophilic substitution reaction using furfurylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and pyrazole rings can interact with various proteins and nucleic acids, affecting their function. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a furan ring, pyrazole ring, and sulfonamide group. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12-16(23(20,21)17-11-15-9-6-10-22-15)13(2)19(18-12)14-7-4-3-5-8-14/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINGPRJRJRKWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

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